(2R)-2-methylpent-4-enoic acid
CAS No.: 63527-49-1
Cat. No.: VC4119197
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63527-49-1 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | (2R)-2-methylpent-4-enoic acid |
Standard InChI | InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)/t5-/m1/s1 |
Standard InChI Key | HVRZYSHVZOELOH-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](CC=C)C(=O)O |
SMILES | CC(CC=C)C(=O)O |
Canonical SMILES | CC(CC=C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2R)-2-Methylpent-4-enoic acid () belongs to the class of methyl-branched fatty acids. Its IUPAC name, (2R)-2-methylpent-4-enoic acid, reflects the stereochemistry at the second carbon (-configuration) and the double bond between carbons 4 and 5. The compound’s structure is represented by the SMILES notation , highlighting its chiral center and unsaturated backbone.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 114.14 g/mol | |
Molecular Formula | ||
SMILES Notation | ||
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
The double bond at C4-C5 introduces geometric isomerism, though the -configuration is predominant due to steric factors during synthesis . The carboxylic acid group () contributes to its acidity (), enabling deprotonation under basic conditions for nucleophilic reactions.
Synthesis Methods
Chiral Auxiliary-Based Synthesis
The enantioselective synthesis of (2R)-2-methylpent-4-enoic acid predominantly employs oxazolidinone chiral auxiliaries, a method pioneered by David Evans. This three-step process ensures high stereochemical fidelity :
-
Acylation: An oxazolidinone derivative is acylated using triethylamine () and 4-dimethylaminopyridine () as catalysts. This step forms an acyloxy intermediate.
-
Enolate Alkylation: The enolate generated via sodium bis(trimethylsilyl)amide () reacts with allyl iodide (), introducing the pentene group.
-
Auxiliary Cleavage: Lithium hydroxide () in aqueous hydrogen peroxide () cleaves the oxazolidinone, yielding the target acid. Sodium sulfite () is often added to reduce residual peroxides .
This method achieves enantiomeric excess () >98%, critical for pharmaceutical applications.
Alternative Routes
Alternative syntheses include enzymatic resolution of racemic mixtures and asymmetric hydrogenation, though these are less prevalent due to lower yields.
Applications in Pharmaceutical Synthesis
Role in Sacubitril Production
(2R)-2-Methylpent-4-enoic acid is a key intermediate in synthesizing Sacubitril, a component of the heart failure drug Entresto®. The compound introduces a chiral center at the β-position of Sacubitril’s γ-amino acid moiety, ensuring proper binding to neprilysin, the target enzyme . Stereochemical precision here is vital: the -configuration optimizes hydrogen bonding with neprilysin’s active site, enhancing inhibitory activity.
Chiral Building Block in Organic Chemistry
The compound’s reactivity profile enables diverse transformations:
-
Nucleophilic Additions: The α,β-unsaturated system undergoes Michael additions with amines or thiols, forming β-substituted derivatives.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Heck reactions) extend the carbon chain for complex molecule assembly.
Table 2: Example Derivatives Synthesized from (2R)-2-Methylpent-4-enoic Acid
Derivative | Application | Reference |
---|---|---|
(2R)-2-(Trifluoroacetamido)pent-4-enoic acid | Protease inhibitor intermediates | |
5-(Morpholin-4-yl)pent-2-enoic acid | Kinase inhibitor scaffolds |
Biological Activity and Metabolic Pathways
Role in Lipid Metabolism
As a methyl-branched fatty acid, (2R)-2-methylpent-4-enoic acid may participate in β-oxidation pathways. In vitro studies suggest it is metabolized by acyl-CoA dehydrogenases, though its exact role remains under investigation .
Comparative Analysis with Structural Analogues
(2S)-2-Methylpent-4-enoic Acid
The -enantiomer exhibits distinct biological behavior. In Sacubitril synthesis, the -form reduces neprilysin affinity by 40%, underscoring the -form’s superiority .
Saturated Analogues
Hydrogenation of the C4-C5 double bond yields 2-methylpentanoic acid, which lacks reactivity in Michael additions, limiting its synthetic utility.
Challenges and Future Directions
Scalability of Synthesis
Current methods rely on costly chiral auxiliaries. Future work may explore catalytic asymmetric synthesis to reduce costs.
Unexplored Biological Roles
The compound’s impact on lipid-mediated signaling (e.g., through PPAR-γ) warrants investigation for metabolic disorder therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume